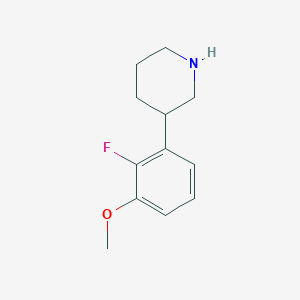![molecular formula C13H23N5O3 B13583414 prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)
prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azide group, a carbamate group, and an allyl group, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azide Group: The azide group can be introduced through the reaction of a primary amine with sodium azide under suitable conditions.
Carbamate Formation: The carbamate group is formed by reacting an isocyanate with an alcohol or amine.
Allylation: The allyl group is introduced through a nucleophilic substitution reaction involving an allyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the azide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Allyl halides, sodium azide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may yield amines or alcohols.
科学的研究の応用
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, while the carbamate group can form stable linkages with various substrates. The allyl group provides additional reactivity, allowing for further functionalization.
類似化合物との比較
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: Similar structure but lacks the azide group.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Contains a propynyl group instead of an allyl group.
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: Contains a nitrophenyl group and a propynyl group.
Uniqueness
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate is unique due to the presence of the azide group, which allows for specific bioconjugation reactions, and the combination of carbamate and allyl groups, providing versatile reactivity for various applications.
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C13H23N5O3 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
prop-2-enyl N-[(2S)-1-(3-azidopropylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H23N5O3/c1-4-8-21-13(20)17-11(9-10(2)3)12(19)15-6-5-7-16-18-14/h4,10-11H,1,5-9H2,2-3H3,(H,15,19)(H,17,20)/t11-/m0/s1 |
InChIキー |
OBSHDJQLVOAVLY-NSHDSACASA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCCCN=[N+]=[N-])NC(=O)OCC=C |
正規SMILES |
CC(C)CC(C(=O)NCCCN=[N+]=[N-])NC(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


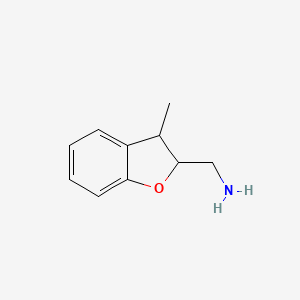
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
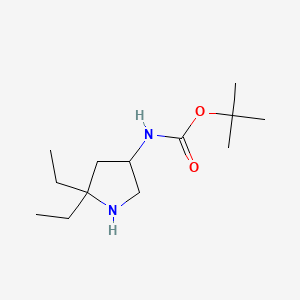

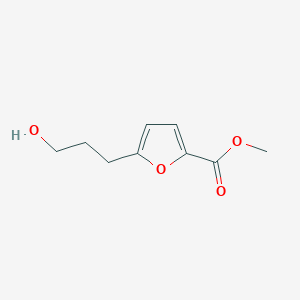
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
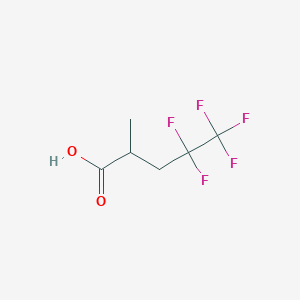
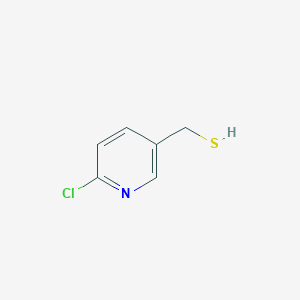
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
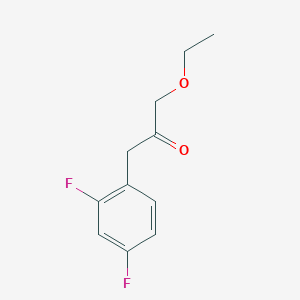
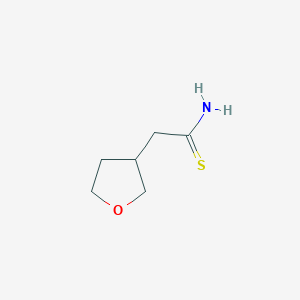
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
